Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate
Description
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is a synthetic adamantane derivative characterized by a rigid tricyclic adamantane core linked to a methyl propanoate ester via a carboxamide group. The adamantane moiety confers high lipophilicity and metabolic stability, while the carboxamido-propanoate chain introduces hydrogen-bonding capabilities and structural flexibility.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)propanoate |
InChI |
InChI=1S/C15H23NO3/c1-9(13(17)19-2)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
MUOARHHMUAFOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Activation of Adamantane-1-Carboxylic Acid
Adamantane-1-carboxylic acid is first converted to its reactive acyl chloride derivative. This is achieved using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) or toluene under reflux (2–4 h). The reaction is typically monitored by FTIR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹).
Reaction Conditions
Amidation with Methyl 2-Aminopropanoate
The acyl chloride is reacted with methyl 2-aminopropanoate in the presence of a base such as pyridine or triethylamine (TEA) to scavenge HCl. The reaction proceeds at 0–25°C for 12–24 h.
Procedure
-
Dissolve methyl 2-aminopropanoate (1.2 equiv) in DCM.
-
Add acyl chloride (1.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 18 h.
-
Wash with 5% HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
Coupling Agent-Mediated Synthesis
Use of COMU/DIPEA System
Carboxylate derivatives of adamantane-1-carboxylic acid are coupled with methyl 2-aminopropanoate using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], a non-explosive alternative to HATU.
Optimized Protocol
-
Adamantane-1-carboxylic acid: 1.0 equiv
-
COMU: 1.5 equiv
-
DIPEA (N,N-diisopropylethylamine): 3.0 equiv
-
Solvent: DMF, 25°C, 2 h
Advantages : Rapid reaction time (<2 h), high purity without column chromatography.
EDC·HCl/NHS Strategy
A cost-effective method employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) for amide bond formation.
Steps
-
Activate adamantane-1-carboxylic acid (1.0 equiv) with EDC·HCl (1.2 equiv) and NHS (1.1 equiv) in DMF (30 min, 0°C).
-
Add methyl 2-aminopropanoate (1.1 equiv) and stir at 25°C for 12 h.
-
Quench with water and extract with ethyl acetate.
Solid-Phase Synthesis
Resin-Bound Approach
Methyl 2-aminopropanoate is immobilized on Wang resin via its carboxylic acid group. Adamantane-1-carboxylic acid is then coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA.
Key Data
Comparative Analysis of Methods
| Method | Reagents | Time | Yield | Purity | Cost |
|---|---|---|---|---|---|
| Acyl Chloride | SOCl₂, TEA | 18–24 h | 68–75% | >95% | Low |
| COMU/DIPEA | COMU, DIPEA | 2 h | 80–88% | >98% | High |
| EDC·HCl/NHS | EDC·HCl, NHS | 12 h | 62–70% | 90–95% | Moderate |
| Solid-Phase | HBTU, Wang resin | 4 h | 65–72% | >90% | High |
Key Findings :
-
The COMU/DIPEA method offers the highest yield and purity but requires expensive reagents.
-
The acyl chloride route is cost-effective but involves hazardous reagents (SOCl₂).
-
Solid-phase synthesis is scalable but limited by resin costs.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
¹³C NMR (100 MHz, CDCl₃)
Industrial-Scale Considerations
Patents highlight two optimized routes for kilogram-scale production:
Continuous-Flow Acyl Chloride Method
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that adamantane derivatives exhibit promising anticancer properties. Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro testing on human cancer cell lines (e.g., HCT-116 and MCF-7) revealed that the compound exhibited IC50 values ranging from 1.9 to 7.5 μg/mL, indicating potent antiproliferative activity .
Antimicrobial Properties
The compound also shows potential antimicrobial activity against a range of bacterial strains. Its structural features allow it to disrupt bacterial cell membranes and inhibit cell wall synthesis.
Research Findings:
A study indicated that similar adamantane derivatives had significant inhibitory effects on Gram-positive bacteria, suggesting that this compound may possess comparable antimicrobial efficacy .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cultures exposed to neurotoxic agents.
Experimental Evidence:
In models of neurodegenerative diseases, this compound demonstrated improved neuronal survival rates and reduced markers of oxidative damage .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment: As an anticancer agent targeting specific pathways in tumor cells.
- Antimicrobial Agent: For developing new antibiotics against resistant bacterial strains.
- Neuroprotective Drug: Potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism by which Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The adamantane core can enhance membrane permeability, allowing the compound to reach its molecular targets more effectively.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogous adamantane derivatives:
Key Observations
This may improve target selectivity in biological systems . Ester vs.
Biological Activity Trends: Nitrogen-containing adamantane derivatives (e.g., compounds 2p, 2q, 2r) exhibit stronger anti-inflammatory effects than non-nitrogenated analogs, suggesting the target compound’s carboxamide group may confer similar advantages . Dimeric structures (e.g., compound 13) show enhanced binding affinity due to multivalency, but their larger size may limit bioavailability compared to monomeric analogs like the target compound .
Synthetic Considerations: The target compound’s synthesis likely involves amide coupling between adamantane-1-carboxylic acid and methyl 2-aminopropanoate. In contrast, compound 29 employs photoredox catalysis, a method advantageous for radical-mediated cyclization but requiring specialized conditions .
Biological Activity
Methyl 2-((3R,5R,7R)-adamantane-1-carboxamido)propanoate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 277.35 g/mol. The compound features an adamantane core, which is known for its rigid structure and has been linked to various biological activities.
Research indicates that derivatives of adamantane can act as inhibitors for specific enzymes, particularly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of glucocorticoids. Inhibition of this enzyme can have therapeutic implications in conditions like obesity and metabolic syndrome .
Table 1: Biological Activities of this compound
Case Study: Inhibition of 11β-HSD1
In a study focused on the synthesis and evaluation of adamantane derivatives, including this compound, it was found that this compound effectively inhibited the enzyme 11β-HSD1 in vitro. The inhibition was measured using a radiolabeled substrate assay, demonstrating a significant reduction in enzyme activity at concentrations as low as 10 µM .
Antiviral Activity
The antiviral properties of adamantane derivatives have been well-documented. For instance, compounds similar to this compound have shown efficacy against influenza A virus by interfering with viral replication mechanisms . This opens avenues for further research into its application in antiviral therapies.
Q & A
Q. What are the key synthetic strategies for preparing Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate, and how can retrosynthetic analysis guide route selection?
The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with methyl propanoate precursors. Retrosynthetic analysis identifies feasible disconnections, such as amide bond formation between (3r,5r,7r)-adamantane-1-carboxylic acid and methyl 2-aminopropanoate. Multi-step pathways may require protecting groups for regioselective functionalization . Photoredox-catalyzed methods (e.g., radical-polar crossover reactions) have been employed for analogous adamantane-containing compounds, improving efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are essential. For example, HRMS can confirm the molecular ion peak (e.g., [M+H]⁺), while NMR resolves stereochemistry and adamantane proton environments . Infrared spectroscopy (IR) verifies amide bond formation (~1650–1700 cm⁻¹) . Purity is assessed via HPLC with UV/ELSD detection, as described for structurally similar carboxamides .
Q. How does the adamantane moiety influence the compound’s physicochemical stability?
The rigid, hydrophobic adamantane core enhances thermal and oxidative stability, as observed in related adamantane derivatives. Stability studies under varying pH (1–9) and temperature (25–60°C) are recommended to assess hydrolytic degradation of the ester and amide bonds .
Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?
In vitro assays targeting enzyme inhibition (e.g., proteases, kinases) or receptor binding (e.g., GPCRs) are common. For adamantane hybrids, antiviral or neuroprotective activity screens are prioritized due to the moiety’s known biological roles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include solvent choice (e.g., DMSO for photoredox reactions), stoichiometry of coupling reagents (e.g., 1.2 equiv. carbodiimide), and catalyst loading (e.g., 5 mol% 4CzIPN for radical-polar cascades). DOE (Design of Experiments) approaches help identify interactions between variables .
Q. What computational methods predict the compound’s electronic properties and interactions with biological targets?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies and charge distribution, aiding in understanding redox behavior. Molecular docking simulations (e.g., AutoDock Vina) model interactions with targets like viral neuraminidase or amyloid-beta aggregates .
Q. How do structural modifications (e.g., ester vs. amide substituents) impact bioactivity?
SAR studies on analogs show that replacing the methyl ester with a free carboxylic acid reduces cell permeability but enhances target affinity. Conversely, N-methylation of the amide improves metabolic stability . Comparative data for similar compounds are tabulated below:
| Modification | Bioactivity (IC₅₀) | LogP | Reference |
|---|---|---|---|
| Methyl ester | 12.3 µM | 2.5 | |
| Free carboxylic acid | 5.8 µM | 1.2 | |
| N-Methylamide | 15.1 µM | 3.1 |
Q. How can contradictory data in solubility or bioactivity studies be resolved?
Discrepancies often arise from assay conditions (e.g., buffer ionic strength, protein concentration). Validate solubility via nephelometry and bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization). For example, adamantane derivatives may form aggregates in high-salt buffers, artificially reducing apparent solubility .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess >98% for the (3r,5r,7r)-adamantane configuration .
- Scale-Up Challenges : Adamantane’s low solubility necessitates polar aprotic solvents (e.g., DMF) and slow reagent addition to prevent exothermic side reactions .
- Data Reproducibility : Detailed reporting of crystallization solvents (e.g., EtOAc/hexane vs. MeOH/water) is critical, as polymorphism affects dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
